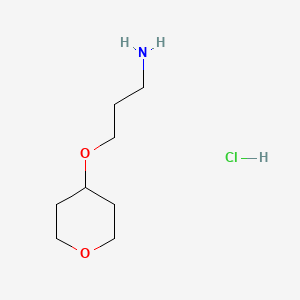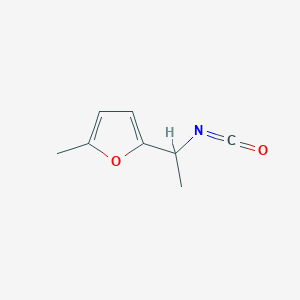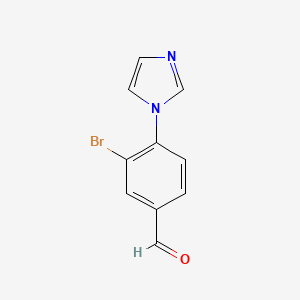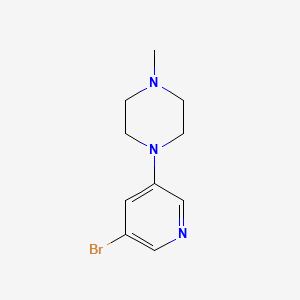
1-(5-Bromopyridin-3-yl)-4-methylpiperazine
概要
説明
Unfortunately, I couldn’t find a specific description for “1-(5-Bromopyridin-3-yl)-4-methylpiperazine”. However, it appears to be a chemical compound that could be used in various chemical reactions and syntheses1.
Synthesis Analysis
The synthesis of this compound is not explicitly detailed in the search results. However, it’s worth noting that similar compounds can be synthesized through various methods, including Suzuki–Miyaura coupling2.Molecular Structure Analysis
The molecular structure of “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” is not explicitly provided in the search results. However, related compounds such as “(5-bromopyridin-3-yl)methylamine” have been identified, which have a molecular formula of C7H9BrN23.Chemical Reactions Analysis
The specific chemical reactions involving “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” are not detailed in the search results. However, related compounds have been used in Suzuki–Miyaura coupling reactions2.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” are not provided in the search results. However, related compounds such as “1-(5-bromopyridin-3-yl)methanamine” are described as solid substances1.科学的研究の応用
Application 1: Potential Treatment for Type II Diabetes Mellitus
- Summary of the Application : The compound “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” is a key component in a series of novel pyrimidine-based thiourea compounds. These compounds are being studied for their potential as treatments for type II diabetes mellitus .
- Methods of Application or Experimental Procedures : The enzyme inhibitory potential of these compounds was investigated against α-glucosidase, an enzyme that plays a crucial role in treating type II diabetes mellitus . The chemical structures of these heterocycles consist of a central pyrimidine ring with phenyl-substituted thiourea motifs .
- Results or Outcomes : Compounds derived from “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” delivered better inhibition than the reference compound acarbose. For example, compound 4i had an IC50 of 22.46±0.65µM, which is significantly lower than the IC50 of acarbose (38.22±0.12µM) .
Application 2: Synthesis of Novel Pyridine-Based Derivatives
- Summary of the Application : The compound “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” is used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions .
- Methods of Application or Experimental Procedures : The Suzuki cross-coupling reactions of “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” with several arylboronic acids were carried out. This resulted in a series of novel pyridine derivatives .
- Results or Outcomes : The synthesized pyridine derivatives were analyzed using Density Functional Theory (DFT) methods. The results suggested that these compounds could be potential candidates as chiral dopants for liquid crystals .
Application 3: Commercial Availability for Research
- Summary of the Application : “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” is commercially available and can be used as a building block in various chemical research applications .
- Methods of Application or Experimental Procedures : As a commercially available compound, it can be purchased and used directly in various chemical syntheses .
- Results or Outcomes : The outcomes depend on the specific research application. As a building block, it can contribute to the synthesis of a wide range of chemical compounds .
Application 4: Synthesis of Novel Pyridine-Based Derivatives
- Summary of the Application : The compound “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” is used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions .
- Methods of Application or Experimental Procedures : The Suzuki cross-coupling reactions of “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” with several arylboronic acids were carried out. This resulted in a series of novel pyridine derivatives .
- Results or Outcomes : The synthesized pyridine derivatives were analyzed using Density Functional Theory (DFT) methods. The results suggested that these compounds could be potential candidates as chiral dopants for liquid crystals .
Application 5: Commercial Availability for Research
- Summary of the Application : “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” is commercially available and can be used as a building block in various chemical research applications .
- Methods of Application or Experimental Procedures : As a commercially available compound, it can be purchased and used directly in various chemical syntheses .
- Results or Outcomes : The outcomes depend on the specific research application. As a building block, it can contribute to the synthesis of a wide range of chemical compounds .
Safety And Hazards
The safety data sheet for “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” was not found in the search results. However, related compounds such as “1-(5-bromopyridin-3-yl)methanamine” are classified as Acute Tox. 3 Oral, indicating they are harmful if swallowed14.
将来の方向性
A specific future direction for “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” is not mentioned in the search results. However, a related compound, “Novel substituted 3-phenyl 1- (4- (5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea”, has been studied for potential treatment of type II diabetes mellitus5.
Relevant Papers
The search results did not provide specific papers related to “1-(5-Bromopyridin-3-yl)-4-methylpiperazine”. However, papers related to similar compounds and their uses in Suzuki–Miyaura coupling reactions were found2.
特性
IUPAC Name |
1-(5-bromopyridin-3-yl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c1-13-2-4-14(5-3-13)10-6-9(11)7-12-8-10/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCUHUIYERGNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704506 | |
| Record name | 1-(5-Bromopyridin-3-yl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-3-yl)-4-methylpiperazine | |
CAS RN |
1130759-48-6 | |
| Record name | 1-(5-Bromopyridin-3-yl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

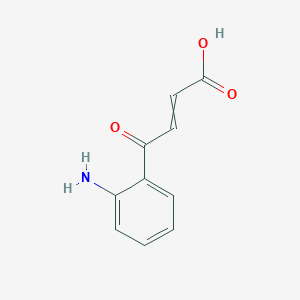
![[1,1'-Biphenyl]-4-propanal](/img/structure/B1524727.png)
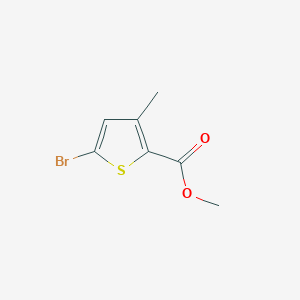
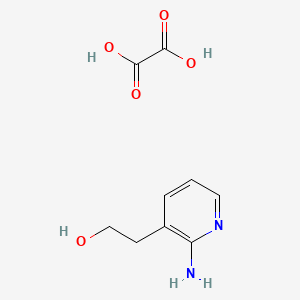
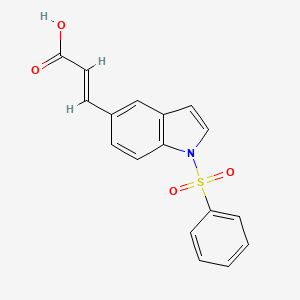
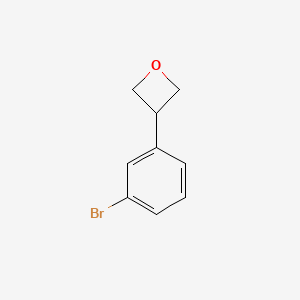
![2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B1524735.png)
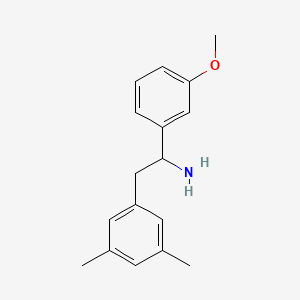
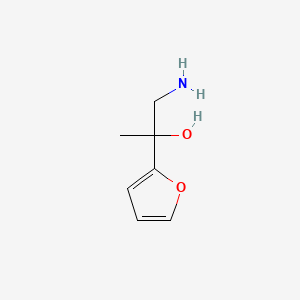
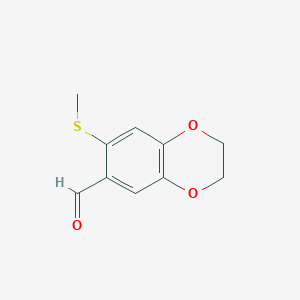
![2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride](/img/structure/B1524744.png)
